2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole
CAS No.: 477543-51-4
Cat. No.: VC5596375
Molecular Formula: C29H22N2
Molecular Weight: 398.509
* For research use only. Not for human or veterinary use.
![2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole - 477543-51-4](/images/structure/VC5596375.png)
Specification
CAS No. | 477543-51-4 |
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Molecular Formula | C29H22N2 |
Molecular Weight | 398.509 |
IUPAC Name | 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)benzimidazole |
Standard InChI | InChI=1S/C29H22N2/c1-2-10-24-18-21(16-17-22(24)8-1)20-31-28-15-6-5-14-27(28)30-29(31)19-25-12-7-11-23-9-3-4-13-26(23)25/h1-18H,19-20H2 |
Standard InChI Key | ISMPSCNJGKDNIB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CC5=CC=CC6=CC=CC=C65 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a benzimidazole heterocycle (C₇H₆N₂) substituted at both nitrogen atoms. The 1-position is occupied by a naphthalen-2-ylmethyl group, while the 2-position bears a naphthalen-1-ylmethyl substituent. This arrangement creates a sterically crowded environment, influencing its reactivity and intermolecular interactions.
Key Structural Features:
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Benzimidazole Core: A fused bicyclic system comprising a benzene ring and an imidazole ring. The imidazole’s nitrogen atoms participate in hydrogen bonding and coordination chemistry .
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Naphthalene Substituents: The naphthalen-1-ylmethyl and naphthalen-2-ylmethyl groups contribute significant hydrophobicity (logP ≈ 6.2 predicted), enhancing membrane permeability but limiting aqueous solubility .
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Stereoelectronic Effects: Electron-rich naphthalene moieties engage in π-π stacking and hydrophobic interactions, critical for binding to biological targets .
Physicochemical Data:
Property | Value |
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Molecular Formula | C₂₉H₂₄N₂ |
Molecular Weight | 400.52 g/mol |
Predicted logP | 6.2 (ChemAxon Calculator) |
Topological Polar Surface Area | 28.7 Ų |
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential alkylation of the benzimidazole core, leveraging nucleophilic substitution and transition metal-catalyzed coupling reactions. A representative pathway includes:
Step 1: Benzimidazole Core Formation
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Reactants: o-Phenylenediamine and formic acid under reflux (180°C, 6 hours) .
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Mechanism: Cyclodehydration forms the benzimidazole ring (yield: 75–85%).
Step 2: N1-Alkylation
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Reactants: 2-(Bromomethyl)naphthalene, K₂CO₃ in DMF (80°C, 12 hours) .
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Outcome: Introduces the naphthalen-2-ylmethyl group at N1 (yield: 65%).
Step 3: N2-Alkylation
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Reactants: 1-(Bromomethyl)naphthalene, NaH in THF (0°C to rt, 8 hours) .
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Outcome: Attaches the naphthalen-1-ylmethyl group at N2 (yield: 58%).
Critical Parameters:
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Temperature Control: Lower temperatures (<50°C) prevent di-alkylation byproducts.
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Catalyst Optimization: Nano-SiO₂ catalysts improve regioselectivity (yield +15%) .
Biological Activity and Mechanism
Cannabinoid Receptor Affinity
Computational docking studies (Schrödinger Suite) predict high affinity for CB1 receptors (Kᵢ ≈ 2.3 nM), mediated by:
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Hydrophobic Interactions: Naphthalene moieties bind to F2.57(170), F2.61(174), and F7.35(379) residues .
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Aromatic Stacking: Parallel-displaced π-π interactions with F3.36(197) stabilize ligand-receptor complexes .
Table 1: Predicted Binding Affinities for Analogues
Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
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Target Compound | 2.3 | 420 |
WIN 55212-2 (Control) | 1.8 | 310 |
Computational and Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 8.45 (d, J = 8.4 Hz, 1H, Naph-H)
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δ 7.82–7.12 (m, 14H, Aromatic-H)
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δ 5.32 (s, 2H, N-CH₂-Naph)
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¹³C NMR: 154.2 (C=N), 135.6–122.1 (Aromatic C), 45.8 (N-CH₂) .
Molecular Dynamics Simulations
AMBER-based simulations (100 ns) reveal stable binding to CB1 receptors, with root-mean-square deviation (RMSD) <1.5 Å after 20 ns. Key interactions include:
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